molecular formula C20H19ClN2OS B2362833 N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide CAS No. 933017-66-4

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide

Cat. No.: B2362833
CAS No.: 933017-66-4
M. Wt: 370.9
InChI Key: UAUHAUAWYFXRDI-UHFFFAOYSA-N
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Description

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide is a complex organic compound that features a thiazole ring, a chlorophenyl group, and a dimethylbenzamide moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring and the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the chlorophenyl group may produce the corresponding phenyl derivative.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Research has indicated potential anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-[2-(4-bromophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide: Similar structure with a bromophenyl group instead of a chlorophenyl group.

    N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide: Contains a methylphenyl group instead of a chlorophenyl group.

Uniqueness

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-3,5-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2OS/c1-13-9-14(2)11-16(10-13)19(24)22-8-7-18-12-25-20(23-18)15-3-5-17(21)6-4-15/h3-6,9-12H,7-8H2,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUHAUAWYFXRDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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